2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
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Overview
Description
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3. It is characterized by the presence of a benzoic acid moiety linked to a 2-chloro-4-fluorobenzyl group via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) under suitable conditions. The reaction is generally carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylate salts or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The chloro and fluoro substituents enhance its binding affinity to target proteins, making it a potent compound in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Shares the chloro and fluoro substituents but lacks the benzyl ether linkage.
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Similar structure but with a different position of the fluoro substituent.
2-Chloro-6-fluorobenzoic acid: Another related compound with similar substituents but different structural arrangement
Uniqueness
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is unique due to its specific ether linkage between the benzoic acid and the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKDSLBPQUOAMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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